
4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid is a compound that can be associated with benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid, they do provide insights into related compounds and their properties. For instance, the benzothiazole analogue mentioned in paper is suitable for sensing zinc cations and exhibits pH-sensitive fluorescence properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the cyclization of ortho-amino thiophenols with various reagents. The provided papers do not detail the synthesis of the specific compound but do mention a two-step procedure for the synthesis of a related benzothiazole analogue . This process may involve initial halogenation followed by a cyclization step to form the benzothiazole core, which can then be further modified to introduce additional functional groups such as methoxy or carboxylic acid moieties.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The methoxy group in 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid would be expected to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The carbamoyl and butyric acid groups would introduce additional sites for potential chemical reactions or interactions with enzymes and receptors.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal cations. The benzothiazole analogue mentioned in paper is capable of sensing zinc cations, which suggests that it can form complexes with metals. This property could be relevant to the chemical behavior of 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid, particularly in biological systems where metal ion interactions are crucial.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their functional groups. The presence of a methoxy group can affect the compound's solubility, boiling point, and melting point. The carboxylic acid moiety in 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid would contribute to the compound's acidity and could also enable it to participate in hydrogen bonding and other intermolecular interactions. The fluorescent properties of related benzothiazole compounds, as mentioned in paper , suggest that 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid may also exhibit fluorescence, which could be useful in analytical applications.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid and its derivatives are prominently used in synthetic chemistry, particularly in the formation of various pyridine and benzothiazole derivatives. Patel et al. (2007, 2009, 2011) describe the synthesis of various compounds using 2-amino substituted benzothiazoles and their antimicrobial activities. These studies highlight the compound's utility in generating a range of derivatives with potential applications in medicinal chemistry, especially in antimicrobial therapy Patel, Agravat, & Shaikh, 2011 Patel & Agravat, 2007 Patel & Agravat, 2009.
Antimicrobial Studies
Research by Gupta (2018) and others delves into the antimicrobial properties of methoxy substituted benzothiazole derivatives. These compounds, including the 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid derivatives, exhibit significant activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents Gupta, 2018.
Liquid Crystal Synthesis
The compound and its derivatives find applications in the synthesis of liquid crystals. Ha et al. (2009, 2010) have synthesized new liquid crystals with a benzothiazole core and studied their mesomorphic properties. The findings suggest these materials' potential applications in display technology and other fields requiring controlled liquid crystal behaviors Ha et al., 2009 Ha et al., 2010.
Biological Activity Studies
The compound is also a precursor in synthesizing various biologically active derivatives. For instance, Patel and Shaikh (2010) and Verma et al. (2014) have synthesized derivatives that have been evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. These studies underscore the compound's versatility as a precursor for synthesizing biologically active molecules Patel & Shaikh, 2010 Verma, Martin, & Singh, 2014.
Propriétés
IUPAC Name |
5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-19-8-5-6-9-10(7-8)20-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBYUSBQMSXPKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357203 |
Source


|
| Record name | 5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid | |
CAS RN |
436086-78-1 |
Source


|
| Record name | 5-[(6-Methoxy-2-benzothiazolyl)amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

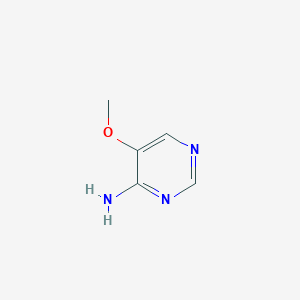
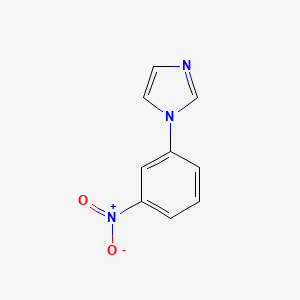

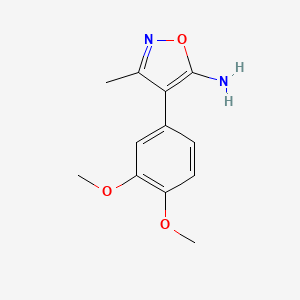
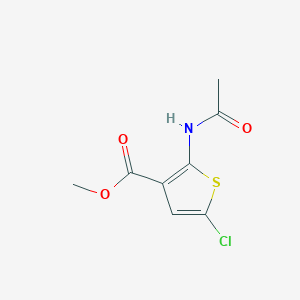


![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)
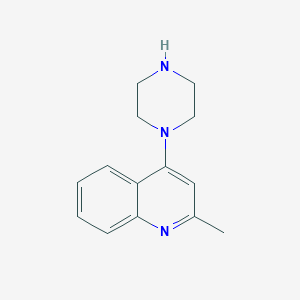

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)


